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Abstract

ACY-775 is a potent and highly selective small molecule inhibitor of histone deacetylase 6
(HDACS®). Its development has been primarily focused on its potential as a therapeutic agent in
neurodegenerative diseases and as an antidepressant. ACY-775 exerts its biological effects
through the specific inhibition of the cytoplasmic enzyme HDACSG, leading to the
hyperacetylation of its primary substrate, a-tubulin. This modulation of tubulin acetylation
impacts microtubule dynamics, axonal transport, and other cellular processes. This technical
guide provides a comprehensive overview of the discovery, mechanism of action, and
preclinical development of ACY-775, including detailed experimental protocols and a summary
of key quantitative data.

Introduction: The Rationale for Targeting HDACG6

Histone deacetylases (HDACS) are a class of enzymes that play a crucial role in regulating
gene expression by removing acetyl groups from histones.[1] However, certain HDAC isoforms,
such as the predominantly cytoplasmic HDACG6, have non-histone substrates and are
implicated in a variety of cellular processes beyond transcriptional regulation. HDACS6 is a
unique member of the Class IIB HDAC family, possessing two catalytic domains and a
ubiquitin-binding domain.[2][3] Its primary cytoplasmic substrate is a-tubulin, and by
deacetylating it, HDAC6 modulates microtubule stability and function.[4] Dysregulation of
HDACSG6 activity has been linked to various pathologies, including cancer, neurodegenerative
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diseases, and inflammatory disorders, making it an attractive therapeutic target.[2][5][6] The
development of selective HDACSG inhibitors aims to harness the therapeutic benefits of
modulating cytoplasmic protein acetylation while avoiding the potential toxicities associated
with pan-HDAC inhibition.[2][3]

Discovery and Synthesis of ACY-775

ACY-775, with the chemical name 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-
hydroxypyrimidine-5-carboxamide, was developed as a novel pyrimidine hydroxyl amide-based
HDACSG inhibitor.[7][8] The synthesis of ACY-775 was carried out by ChemPartner (Shanghai,
China) for Acetylon Pharmaceuticals.[7] While a detailed, step-by-step synthesis protocol is not
publicly available, the general class of pyrimidine hydroxamic acids has been a focus for the
development of selective HDACS6 inhibitors.

Mechanism of Action: Selective Inhibition of HDACG6

ACY-775 is a potent and selective inhibitor of HDACG6.[4][9] Its mechanism of action is centered
on its ability to bind to the catalytic domain of the HDAC6 enzyme, thereby preventing the
deacetylation of its substrates.

Signaling Pathway

The primary signaling pathway affected by ACY-775 is the HDAC6-mediated deacetylation of
a-tubulin. By inhibiting HDAC6, ACY-775 leads to an accumulation of acetylated a-tubulin,
which in turn affects microtubule-dependent cellular processes.
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Caption: ACY-775 inhibits HDACS6, leading to increased a-tubulin acetylation.

Preclinical Development

The preclinical development of ACY-775 has focused on characterizing its in vitro and in vivo
activity, selectivity, and pharmacokinetic properties.

In Vitro Studies

ACY-775 demonstrates potent inhibition of HDACG6 with a half-maximal inhibitory concentration
(IC50) in the low nanomolar range. Importantly, it exhibits significant selectivity for HDACG6 over
other HDAC isoforms, particularly class | HDACSs.

Table 1: In Vitro Inhibitory Activity of ACY-775 and Related Compounds
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Selectivit
HDAC1 HDAC2 HDAC3 HDAC6
Compoun y Referenc
(IC50, (IC50, (I1C50, (IC50,
d (HDAC1/ e
nM) nM) nM) nM)
HDACS6)
ACY-775 >1000 >1000 >1000 7.5 >133 [7]
ACY-738 170 200 110 1.7 100 [7]
Tubastatin
A >1000 >1000 >1000 18 >55 [7]

In cellular assays, treatment with ACY-775 leads to a significant increase in the acetylation of
o-tubulin without affecting the acetylation status of histones, confirming its selective intracellular
activity.[4] Studies in dorsal root ganglion (DRG) neurons have shown that ACY-775 treatment
increases the signal intensity of acetylated a-tubulin and enhances the motility of mitochondria

within neurites.[4]

In Vivo Studies

ACY-775 has been evaluated in various mouse models to assess its in vivo efficacy. In studies
related to neurodegenerative diseases, such as Charcot-Marie-Tooth (CMT) disease, ACY-775
has been shown to reverse motor and sensory nerve conduction deficits.[10] In behavioral
models relevant to depression, acute administration of ACY-775 produced antidepressant-like

effects in the tail suspension test.[7][8]

Table 2: Summary of In Vivo Studies with ACY-775
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Animal Model Dosing Key Findings Reference

Increased a-tubulin
Wild-type Mice 50 mg/kg, i.p. acetylation in the [7]
brain.

, Reversed axonal
CMT2 Mouse Model 3 mg/kg, i.p. (3

deficits in motor and [1]
(HSPB1 mutant) weeks)
sSensory nerves.
NIH Swiss Mice (Tail ) Significant reduction
: 50 mg/kg, i.p. - I [7]
Suspension Test) in immobility time.
CSD-induced ) o ] Prevented decrease in
] Chronic administration o o [7]
depression model social interaction time.

Pharmacokinetic studies have demonstrated that ACY-775 has good brain bioavailability.
Following systemic administration, it achieves significant concentrations in the brain.

Table 3: Pharmacokinetic Properties of ACY-775 and a Related Compound

Plasma

Dose Plasma AUCBrain/A
Compound Cmax . Reference
(mgl/kg) Half-life UCPlasma
(ng/mL)
1359 (4.1 _
ACY-775 50 12 min >1 [4117]
HM)
ACY-738 50 515 (1.9 uyM) 12 min >1 [41[7]

Clinical Development Status

As of the current date, there is no publicly available information indicating that ACY-775 has

entered clinical trials. While other selective HDACG inhibitors, such as ACY-1215 (Ricolinostat)
and ACY-241 (Citarinostat), have progressed to clinical evaluation for various indications, ACY-
775 appears to remain an investigational compound primarily used in preclinical research.[3][6]

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the preclinical
development of ACY-775.

HDAC6 Enzymatic Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of
compounds against HDACG6.
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Caption: Workflow for the HDACG6 enzymatic assay.

e Reagents and Materials:
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o Recombinant human HDAC6 enzyme
o Fluorogenic HDACG6 substrate (e.g., Boc-Lys(Ac)-AMC)

o HDAC assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM
MgCl2)

o Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
o ACY-775 stock solution in DMSO

o 96-well black microplates

e Procedure:
1. Prepare serial dilutions of ACY-775 in HDAC assay buffer.
2. Add the diluted ACY-775 or vehicle control (DMSO) to the wells of the microplate.

3. Add the diluted HDAC6 enzyme to each well and incubate for a short period (e.g., 10
minutes) at 37°C to allow for inhibitor binding.

4. Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to each well.
5. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

6. Stop the reaction and develop the fluorescent signal by adding the developer solution to
each well.

7. Incubate for an additional period (e.g., 15 minutes) at 37°C.

8. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm
and emission at 460 nm).

9. Calculate the percent inhibition for each concentration of ACY-775 and determine the IC50
value by fitting the data to a dose-response curve.

Western Blot for Acetylated a-Tubulin
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This protocol details the detection of changes in a-tubulin acetylation in cultured cells following
treatment with ACY-775.

e Reagents and Materials:
o Cultured cells (e.g., HeLa, SH-SY5Y)
o ACY-775
o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit
o SDS-PAGE gels and running buffer
o PVDF or nitrocellulose membranes
o Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

o Primary antibodies: anti-acetylated-a-tubulin (Lys40) and a loading control (e.g., anti-a-
tubulin or anti-B-actin)

o HRP-conjugated secondary antibodies
o Chemiluminescent substrate
e Procedure:
1. Seed cells and allow them to adhere overnight.
2. Treat cells with various concentrations of ACY-775 or vehicle control for the desired time.
3. Wash cells with ice-cold PBS and lyse them in lysis buffer.
4. Determine the protein concentration of the lysates using a BCA assay.
5. Denature protein samples by boiling in Laemmli buffer.

6. Separate proteins by SDS-PAGE and transfer them to a membrane.
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10.

11.

12.

. Block the membrane in blocking buffer for 1 hour at room temperature.

. Incubate the membrane with the primary antibody against acetylated-a-tubulin overnight at

4°C.

. Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and
an imaging system.

Strip the membrane and re-probe with the loading control antibody.

Quantify band intensities and normalize the acetylated-a-tubulin signal to the loading
control.

Immunofluorescence for Acetylated a-Tubulin

This protocol outlines the visualization of acetylated a-tubulin in cells treated with ACY-775

using immunofluorescence microscopy.

o Reagents and Materials:

[¢]

Cells grown on coverslips or in imaging plates

ACY-775

Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody: anti-acetylated-a-tubulin (Lys40)

Fluorophore-conjugated secondary antibody

DAPI for nuclear counterstaining
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o Mounting medium
e Procedure:
1. Treat cells with ACY-775 or vehicle control.
2. Fix the cells with 4% PFA for 15 minutes at room temperature.
3. Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
4. Wash with PBS and block with blocking solution for 1 hour.

5. Incubate with the primary antibody against acetylated-a-tubulin in blocking solution
overnight at 4°C.

6. Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1
hour at room temperature in the dark.

7. Wash with PBS and counterstain with DAPI for 5 minutes.
8. Wash with PBS and mount the coverslips onto microscope slides with mounting medium.

9. Visualize the cells using a fluorescence microscope and capture images.

Conclusion

ACY-775 is a valuable research tool for investigating the biological roles of HDACS. Its high
potency and selectivity, coupled with its ability to penetrate the blood-brain barrier, have made it
a key compound in preclinical studies exploring the therapeutic potential of HDACG6 inhibition in
neurological disorders. While ACY-775 itself has not progressed to clinical trials, the promising
preclinical data generated with this and related compounds have paved the way for the clinical
investigation of other selective HDACSG inhibitors. Further research with ACY-775 will continue
to elucidate the complex functions of HDAC6 and its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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